molecular formula C14H24O4 B8731779 Diethyl 2-cyclohexylmethylmalonate CAS No. 29805-59-2

Diethyl 2-cyclohexylmethylmalonate

Cat. No.: B8731779
CAS No.: 29805-59-2
M. Wt: 256.34 g/mol
InChI Key: WYEHGLSPWYCMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-cyclohexylmethylmalonate is a malonic acid derivative in which the central methylene group is substituted with a cyclohexylmethyl moiety. This compound belongs to the class of dialkyl malonates, which are widely employed as versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds via alkylation or conjugate addition reactions.

However, its bulky nature may also affect reaction kinetics in synthetic pathways.

Properties

CAS No.

29805-59-2

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-(cyclohexylmethyl)propanedioate

InChI

InChI=1S/C14H24O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3

InChI Key

WYEHGLSPWYCMOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Malonate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
Diethyl malonate (parent compound) 105-53-3 C₇H₁₂O₄ 160.17 H (no substituent) Classic alkylation reagent
Diethyl 2-phenylmalonate 83-13-6 C₁₃H₁₆O₄ 236.26 Phenyl Pharmaceutical intermediate
Diethyl benzylmalonate 607-81-8 C₁₄H₁₈O₄ 250.29 Benzyl Drug synthesis; lipophilic building block
Diethyl 2-(2-oxocyclohexyl)malonate 4039-31-0 C₁₃H₂₀O₅ 256.30 2-Oxocyclohexyl Ketone-containing intermediate
Diethyl 2-cyclohexylmethylmalonate N/A C₁₄H₂₄O₄* 256.34 Cyclohexylmethyl (inferred) Hypothesized: Enhanced lipophilicity

Note: Values marked with * are inferred based on structural analogs.

Key Observations:

Substituent Size and Lipophilicity :

  • The cyclohexylmethyl group (inferred) is bulkier and more lipophilic than phenyl or benzyl substituents, which may reduce solubility in polar solvents but improve compatibility with lipid-rich environments .
  • Diethyl benzylmalonate (logP ~2.5 estimated) vs. cyclohexylmethyl analog (logP likely >3.0).

Reactivity in Alkylation Reactions :

  • Steric hindrance from the cyclohexylmethyl group could slow nucleophilic attack at the malonate α-carbon compared to less bulky derivatives like diethyl malonate .
  • Similar trends are observed in diethyl 2-(2-bromocyclohex-2-enyl)malonate synthesis, where steric effects influence reaction yields .

Thermal Stability :

  • Cyclohexyl derivatives (e.g., diethyl 2-(2-oxocyclohexyl)malonate ) may exhibit lower thermal stability due to strain in the cyclohexane ring, contrasting with planar aromatic substituents (e.g., phenylmalonates ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.